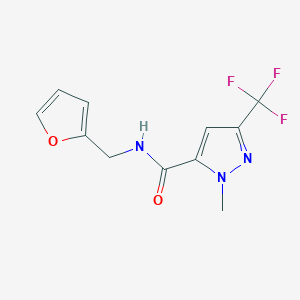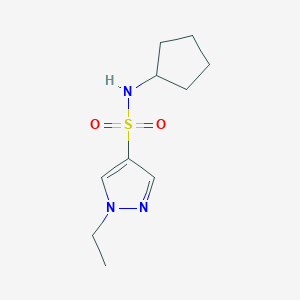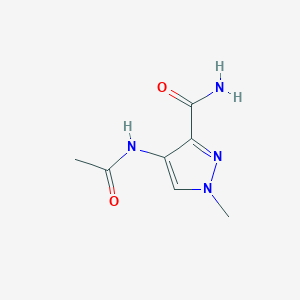
3-(4-fluorophenyl)-5-(1-methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-fluorophenyl)-5-(1-methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole is a chemical compound with potential applications in scientific research. It is a heterocyclic compound with a molecular formula of C11H8FN5O and a molecular weight of 241.22 g/mol. This compound has attracted attention due to its potential use in the development of new drugs and therapies.
Wirkmechanismus
The mechanism of action of 3-(4-fluorophenyl)-5-(1-methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole is not fully understood. However, it has been reported to inhibit the production of pro-inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. It has also been found to activate the opioid receptors, which are involved in the regulation of pain.
Biochemical and Physiological Effects:
3-(4-fluorophenyl)-5-(1-methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities. It has also been reported to possess antitumor and antimicrobial properties. This compound has been studied for its potential use in the development of new drugs and therapies.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(4-fluorophenyl)-5-(1-methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole in lab experiments include its potential use in the development of new drugs and therapies. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities. It has also been reported to possess antitumor and antimicrobial properties. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 3-(4-fluorophenyl)-5-(1-methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole. One direction is the development of new drugs and therapies based on the properties of this compound. Another direction is the investigation of its potential use in the treatment of various diseases and conditions. Further research is also needed to fully understand its mechanism of action and potential toxicity. Additionally, studies on the pharmacokinetics and pharmacodynamics of this compound are also needed to determine its efficacy and safety.
Synthesemethoden
The synthesis of 3-(4-fluorophenyl)-5-(1-methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole involves the reaction of 4-fluorobenzohydrazide and 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-5-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with hydrazine hydrate to obtain 3-(4-fluorophenyl)-5-(1-methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole.
Wissenschaftliche Forschungsanwendungen
3-(4-fluorophenyl)-5-(1-methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole has potential applications in scientific research. It has been reported to exhibit anti-inflammatory, analgesic, and antipyretic activities. It has also been found to possess antitumor and antimicrobial properties. This compound has been studied for its potential use in the development of new drugs and therapies.
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)-5-(1-methylpyrazol-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN4O/c1-17-7-6-10(15-17)12-14-11(16-18-12)8-2-4-9(13)5-3-8/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFAZLNYPZYTTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=NC(=NO2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-5-(1-methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2-ethylpyrazol-3-yl)methyl]-2,4-difluoroaniline](/img/structure/B7459444.png)
amine](/img/structure/B7459448.png)

![N,1,5-trimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7459472.png)
![2-chloro-N-[(1,3-dimethylpyrazol-4-yl)methyl]acetamide](/img/structure/B7459476.png)


![5-[1-(difluoromethyl)-1H-pyrazol-5-yl]-3-(thiophen-2-yl)-1,2,4-oxadiazole](/img/structure/B7459489.png)
![2-{5-[3-(Difluoromethoxy)phenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B7459494.png)


![1-cyclohexyl-3-[1-(1H-pyrazol-1-yl)propan-2-yl]urea](/img/structure/B7459517.png)
![4-({[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzoic acid](/img/structure/B7459518.png)